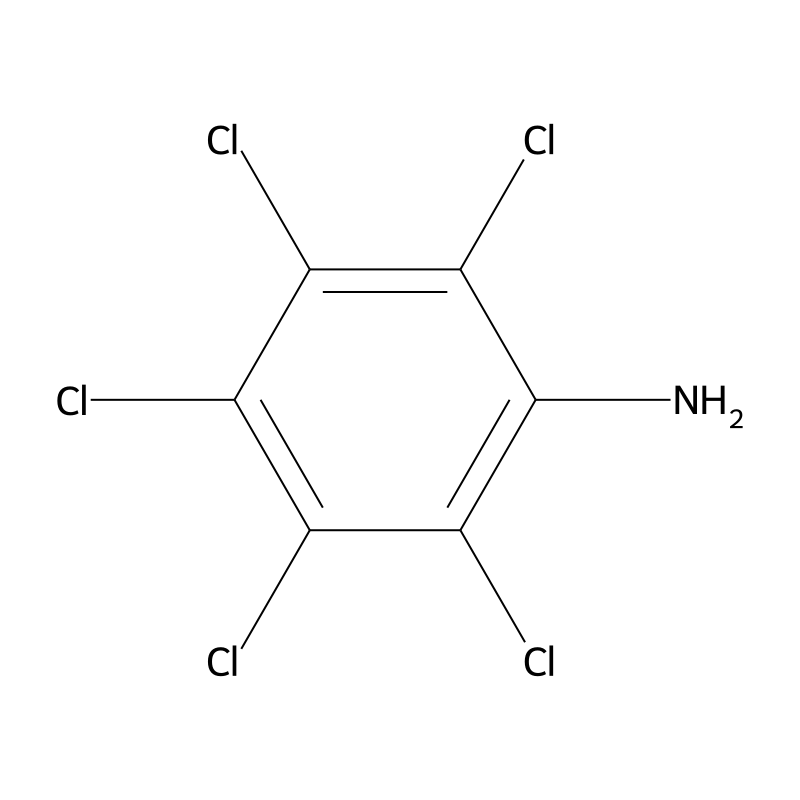

Pentachloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Origin and Environmental Presence:

Pentachloroaniline (PCA) is primarily encountered as a metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene. Following the application of PCNB, it undergoes degradation in animals, plants, and soil, leading to the formation of PCA. PubChem, National Institutes of Health: ) Due to the historical use of PCNB, PCA can be found in various environmental matrices, including soil, water, and even air.

Analytical Applications:

Due to its presence as an environmental contaminant, PCA is a target compound in various analytical methods used for environmental monitoring. These methods often involve sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) for sensitive detection and identification of PCA in environmental samples. LGC Standards:

Toxicological Research:

Some scientific research has investigated the potential toxicological effects of PCA. Studies have explored its impact on various biological systems, including its potential to induce genotoxicity (DNA damage) and endocrine disruption. However, the available data on PCA's specific toxicity is still limited compared to other related chemicals. National Library of Medicine, Toxicology Data Network: )

Pentachloroaniline is an organic compound with the chemical formula C6H2Cl5N. It is a member of the aniline family, characterized by the presence of five chlorine atoms substituted on the aromatic ring. The compound appears as a white to light yellow crystalline solid and has a molecular weight of 265.352 g/mol. Pentachloroaniline is known for its high stability and low volatility, making it persistent in the environment. Its structure contributes to its unique chemical properties, including its reactivity and biological effects.

- Dechlorination: Pentachloroaniline can undergo microbial reductive dechlorination, where chlorine atoms are removed sequentially, leading to less chlorinated anilines. This process is significant in bioremediation efforts to detoxify contaminated environments .

- Electrophilic Substitution: The presence of chlorine atoms makes pentachloroaniline susceptible to electrophilic aromatic substitution reactions, where further substitutions can occur under appropriate conditions.

- Hydrolysis: In the presence of water and under specific conditions, pentachloroaniline can hydrolyze, although this reaction is generally slow due to the stability imparted by the chlorine substituents.

Pentachloroaniline exhibits notable biological activity, particularly concerning its potential toxicity. Studies indicate that it may have carcinogenic properties, classified under categories 1A or 1B for carcinogenicity, mutagenicity, or reproductive toxicity by regulatory agencies . Additionally, research has shown that pentachloroaniline can affect microbial communities in contaminated environments, influencing their metabolic pathways and potentially leading to ecological imbalances .

Several methods exist for synthesizing pentachloroaniline:

- Chlorination of Aniline: The most common method involves the chlorination of aniline with chlorine gas or chlorinating agents such as phosphorus pentachloride. This process typically requires controlled conditions to ensure selective substitution.

- Nitration followed by Reduction: Another synthetic route includes nitrating an aromatic precursor followed by reduction to yield pentachloroaniline.

- Patented Methods: Various patents describe specific methods for producing pentachloroaniline with improved yields and purity, often involving novel reaction conditions or catalysts .

Pentachloroaniline finds applications in several fields:

- Agriculture: It has been used as an intermediate in the synthesis of pesticides and herbicides due to its reactivity.

- Dyes and Pigments: Pentachloroaniline serves as a precursor for various dyes and pigments in textile and material industries.

- Research: It is utilized in scientific research to study chlorinated compounds' environmental behavior and biological effects.

Research has focused on understanding how pentachloroaniline interacts with biological systems and environmental factors. Key findings include:

- Microbial Interactions: Studies have shown that certain microbial communities can metabolize pentachloroaniline, leading to its degradation .

- Toxicological Assessments: Investigations into its toxicity reveal potential risks associated with exposure, particularly regarding reproductive health and carcinogenic effects .

- Ecotoxicology: Pentachloroaniline's impact on aquatic organisms has been studied, revealing detrimental effects on growth and development at certain concentrations .

Pentachloroaniline shares structural similarities with several other chlorinated anilines. Here are some comparable compounds:

| Compound Name | Formula | Chlorine Atoms | Unique Features |

|---|---|---|---|

| Tetrachloroaniline | C6H3Cl4N | 4 | Less chlorinated; potentially less toxic |

| Trichloroaniline | C6H4Cl3N | 3 | More reactive; used in different synthesis routes |

| Dichloroaniline | C6H5Cl2N | 2 | Commonly found in industrial applications |

| Monochloroaniline | C6H6ClN | 1 | Least toxic; widely used as a starting material |

Uniqueness of Pentachloroaniline:

Pentachloroaniline is distinct due to its high degree of chlorination, which enhances its stability and persistence in the environment compared to its less chlorinated counterparts. Its potential carcinogenic properties also set it apart from other similar compounds, making it a subject of concern in environmental health studies.

Pentachloroaniline emerged in the mid-20th century as a derivative of pentachloronitrobenzene (PCNB), a fungicide widely used in agriculture. Early synthesis methods involved reducing PCNB with tin and hydrochloric acid or reacting hexachlorobenzene with ammonia under high-pressure conditions. These methods were later refined to produce N-substituted derivatives for industrial applications, including epoxy resin curing agents and plasticizers.

| Synthesis Method | Reagents/Conditions | Yield | Application |

|---|---|---|---|

| Reduction of PCNB | Tin, HCl, ethanol | Moderate | Industrial dyes, pesticides |

| Reaction with hexachlorobenzene | Ammonia, 200–220°C, high pressure | High | N-substituted derivatives |

| Use of amines (e.g., ethylene diamine) | Atmospheric pressure, 117°C | 96% | Epoxy resin curing agents |

Data adapted from synthesis protocols in patents and chemical databases.

Significance in Environmental Science

PCA is a critical environmental degradate of PCNB, persisting in soil and water ecosystems. Key findings include:

- Biodegradation Pathways: Pseudomonas putida QTH3 degrades PCNB to PCA and other chlorinated metabolites, with degradation rates of 49.84% over 35 days.

- Ecological Persistence: PCA exhibits low water solubility (<1 mg/L) and high octanol-water partitioning (log Kow ~5), facilitating bioaccumulation in aquatic organisms.

- Toxicity to Aquatic Life: Classified as H400 (very toxic to aquatic life) and H410 (long-lasting effects).

Regulatory Status and Research Implications

PCA is regulated due to its toxicity and environmental persistence. Key regulatory frameworks include:

Pentachloroaniline represents a highly chlorinated aromatic amine compound with the molecular formula C₆H₂Cl₅N and molecular weight of 265.35 grams per mole [1] [4]. This compound serves as a critical intermediate in various industrial applications and can be synthesized through multiple synthetic pathways, each offering distinct advantages in terms of yield, selectivity, and industrial feasibility [2] [3].

Reduction of Pentachloronitrobenzene

The reduction of pentachloronitrobenzene to pentachloroaniline represents one of the most established synthetic pathways for producing this compound [1] [6]. This transformation involves the selective reduction of the nitro group while preserving the pentachlorinated aromatic ring structure [6].

Classical reduction methodologies employ tin and hydrochloric acid in ethanolic solution, operating at temperatures ranging from room temperature to reflux conditions [1]. The reaction proceeds through a series of electron transfer steps, with tin serving as the reducing agent and hydrochloric acid providing the necessary protons for the reduction process [18]. Typical reaction times range from 2 to 4 hours, with yields consistently achieving 85 to 95 percent under optimized conditions [1].

Industrial implementations frequently utilize iron powder in combination with hydrochloric acid as an alternative reducing system [6]. This approach operates at elevated temperatures between 60 and 80 degrees Celsius, with reaction times extending from 3 to 6 hours [6]. The iron-based reduction offers advantages in terms of cost effectiveness and reduced environmental impact compared to tin-based systems [6].

Environmental studies have demonstrated that natural reductants present in wetland pore waters can facilitate the reduction of pentachloronitrobenzene to pentachloroaniline [6]. These natural systems, containing dissolved organic matter and reduced sulfur species, achieve conversion rates comparable to synthetic reducing agents, albeit with extended reaction times of approximately 9 hours [6].

Modern catalytic hydrogenation represents the most advanced approach for this transformation [1]. Operating at temperatures between 50 and 100 degrees Celsius with reaction times of 1 to 3 hours, this method consistently achieves yields of 90 to 98 percent [1]. The catalytic approach offers superior selectivity and reduced by-product formation compared to traditional reduction methods [1].

Table 1: Reduction of Pentachloronitrobenzene Synthesis Conditions

| Reduction Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Tin, Hydrochloric Acid, Ethanol | Room temperature to reflux | 2-4 hours | 85-95 | Classical reduction method |

| Iron Powder, Hydrochloric Acid | 60-80 | 3-6 hours | 80-90 | Industrial method |

| Natural Reductants (Fe(II)) | Ambient | 9 hours | 70-85 | Environmental studies |

| Catalytic Hydrogenation | 50-100 | 1-3 hours | 90-98 | Modern catalytic approach |

Ammonia-Based Synthesis Routes

Ammonia-based synthesis routes provide direct access to pentachloroaniline from hexachlorobenzene through nucleophilic aromatic substitution mechanisms [5] [21]. These pathways offer significant advantages in terms of atom economy and reduced synthetic complexity compared to nitrobenzene-based approaches [5] [21].

Alcoholic Anhydrous Ammonia Reactions with Hexachlorobenzene

The reaction between hexachlorobenzene and alcoholic anhydrous ammonia represents a classical approach for pentachloroaniline synthesis [21]. This transformation requires elevated temperatures above 220 degrees Celsius and pressures of approximately 100 atmospheres to achieve meaningful conversion rates [21]. The reaction proceeds through stepwise nucleophilic displacement of chloride ions by ammonia, with the final product retaining five chlorine atoms on the aromatic ring [21].

Patent literature describes optimized procedures utilizing liquid ammonia in aprotic polar solvents such as N-methylpyrrolidinone or N,N-dimethylformamide [5]. These systems operate at temperatures between 180 and 240 degrees Celsius with pressures ranging from 1.0 to 4.0 megapascals [5]. Optimal molar ratios employ hexachlorobenzene at 1 molar equivalent, liquid ammonia at 5 to 6 molar equivalents, and aprotic polar solvent at 8 to 10 molar equivalents [5].

The preferred reaction conditions utilize hexachlorobenzene, liquid ammonia, and N-methylpyrrolidinone in a molar ratio of 1:5:9, operating at 190 to 230 degrees Celsius and 1.5 to 3.0 megapascals pressure for 2 to 3 hours [5]. Under these optimized conditions, hexachlorobenzene conversion rates achieve 96 to 98.5 percent with pentachloroaniline yields ranging from 94.8 to 97.3 percent [5].

High-Temperature Ammonia Processing Techniques

High-temperature ammonia processing represents an intensified approach for pentachloroaniline synthesis, operating at temperatures between 220 and 300 degrees Celsius [21]. These elevated temperature conditions significantly accelerate reaction kinetics, reducing required residence times to 0.5 to 2 hours [21]. Pressure requirements typically range from 5 to 20 megapascals to maintain ammonia in the liquid phase at these elevated temperatures [21].

The high-temperature approach offers advantages in terms of reduced equipment size and increased throughput for industrial applications [21]. However, these conditions require specialized reactor designs capable of withstanding the aggressive operating environment [21]. Typical hexachlorobenzene conversion rates range from 90 to 98 percent, with pentachloroaniline yields achieving 85 to 95 percent under optimized conditions [21].

Table 2: Ammonia-Based Synthesis Conditions

| Synthesis Route | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Hexachlorobenzene Conversion (%) | Pentachloroaniline Yield (%) |

|---|---|---|---|---|---|

| Hexachlorobenzene + Liquid Ammonia (NMP) | 180-240 | 1.0-4.0 | 1.5-3.5 | 96-98.5 | 94.8-97.3 |

| Hexachlorobenzene + Liquid Ammonia (DMF) | 180-240 | 1.0-4.0 | 1.5-3.5 | 96-98 | 95-96 |

| Hexachlorobenzene + Anhydrous Ammonia | 200-250 | 10-15 | 1-2 | 85-95 | 80-90 |

| High-Temperature Ammonia Processing | 220-300 | 5-20 | 0.5-2 | 90-98 | 85-95 |

Chlorination of m-Dichloroaniline

The chlorination of m-dichloroaniline represents an alternative synthetic pathway for pentachloroaniline production, though this approach receives limited attention in contemporary literature [1]. This transformation involves the sequential introduction of three additional chlorine atoms to the aromatic ring of m-dichloroaniline while preserving the amino functional group [1].

The reaction typically employs chlorine gas or suitable chlorinating agents under controlled conditions to achieve regioselective chlorination [1]. Temperature control proves critical to prevent over-chlorination or decomposition of the starting material [1]. The process requires careful optimization of reaction parameters including chlorine equivalent ratio, temperature profile, and reaction time to maximize pentachloroaniline yield while minimizing by-product formation [1].

Industrial implementations of this approach face challenges related to chlorine handling, reactor corrosion, and waste chloride management [1]. Despite these limitations, the chlorination route offers potential advantages when m-dichloroaniline is readily available as a starting material [1].

Industrial Scale Production Considerations

Industrial scale production of pentachloroaniline requires careful consideration of reactor design, process intensification, and product purification strategies [21] [14]. Modern manufacturing facilities implement continuous processing concepts to achieve improved efficiency and reduced operating costs compared to traditional batch operations [21] [14].

Xylene-Based Production Systems

Xylene-based production systems utilize mixed xylenes as both reaction medium and heat transfer fluid for pentachloroaniline synthesis [21]. These systems typically operate at temperatures between 210 and 220 degrees Celsius with pressures ranging from 2.0 to 3.0 megapascals [21]. The xylene medium provides excellent heat transfer characteristics and facilitates efficient mixing of reactants [21].

Continuous xylene-based systems achieve residence times of 12 to 24 hours, providing sufficient time for complete conversion while maintaining steady-state operation [21]. Product purity typically ranges from 95 to 98 percent, with the xylene medium facilitating subsequent separation and purification steps [21]. Large-scale implementations of this technology demonstrate excellent scalability and robust operational performance [21].

Batch xylene-based systems operate under similar temperature and pressure conditions but utilize extended residence times of approximately 24 hours to ensure complete conversion [14]. These systems achieve product purities of 96 to 99 percent through careful control of reaction parameters and post-reaction purification procedures [14]. The batch approach offers greater operational flexibility for smaller production volumes [14].

Perchloroethylene Crystallization Methods

Perchloroethylene crystallization represents a specialized purification technique for producing high-purity pentachloroaniline [14]. This method utilizes the excellent solubility characteristics of pentachloroaniline in hot perchloroethylene followed by controlled cooling to induce crystallization [14].

The crystallization process operates at temperatures between 80 and 120 degrees Celsius under atmospheric pressure conditions [14]. Residence times range from 2 to 4 hours, allowing for complete dissolution followed by controlled nucleation and crystal growth [14]. This approach consistently achieves product purities of 98 to 99.5 percent, representing the highest purity levels attainable through conventional processing methods [14].

The perchloroethylene crystallization method proves particularly valuable for applications requiring ultra-high purity pentachloroaniline [14]. The process effectively removes residual hexachlorobenzene, partially chlorinated intermediates, and other impurities that may compromise product quality [14]. Recovery yields typically exceed 95 percent, making this approach economically viable for high-value applications [14].

Table 3: Industrial Production Parameters

| Production System | Operating Temperature (°C) | Operating Pressure (MPa) | Residence Time (hours) | Product Purity (%) | Production Capacity |

|---|---|---|---|---|---|

| Xylene-Based Continuous | 210-220 | 2.0-3.0 | 12-24 | 95-98 | Large scale |

| Xylene-Based Batch | 215 | 2.0 | 24 | 96-99 | Medium scale |

| Perchloroethylene Crystallization | 80-120 | Atmospheric | 2-4 | 98-99.5 | High purity |

| Direct Ammonia Process | 200-250 | 5-15 | 1-3 | 90-95 | Continuous |

Formation as a Metabolite of Pentachloronitrobenzene

Pentachloroaniline represents the primary degradation product of pentachloronitrobenzene under both aerobic and anaerobic conditions in environmental systems [1] [2]. The transformation occurs through reductive dechlorination pathways, where the nitro group of pentachloronitrobenzene is reduced to an amino group, forming pentachloroaniline [1] [3]. Laboratory studies have demonstrated that over 80 metabolites have been identified for pentachloronitrobenzene, with pentachloroaniline being the predominant metabolite alongside pentachlorothioanisole and pentachlorobenzene [1].

The metabolic transformation follows the reaction pathway:

C₆Cl₅NO₂ + 6[H] → C₆Cl₅NH₂ + 2H₂O

This conversion has been observed extensively in soil environments, with studies indicating that pentachloronitrobenzene has a measured aerobic soil metabolism half-life of over six months, while pentachloronitrobenzene and its metabolites combined have an aerobic soil metabolism half-life of close to three years [1]. Research using Pseudomonas putida QTH3 showed that pentachloroaniline could be identified as a metabolite during pentachloronitrobenzene biodegradation, with the degradation rate reaching 49.84% in 35 days [4].

Under nitrate-reducing conditions, pentachloronitrobenzene transformation to pentachloroaniline occurred when nitrate concentrations decreased to approximately 20 mg N/L, but further dechlorination or degradation of pentachloroaniline was not observed under active nitrate-reducing conditions [3]. This finding indicates that while the parent compound readily transforms to pentachloroaniline, the metabolite itself demonstrates remarkable persistence in environmental systems.

Persistence Mechanisms in Various Environmental Matrices

Soil Persistence Dynamics

Pentachloroaniline exhibits exceptional persistence in soil systems, significantly exceeding national and international thresholds for identifying persistent chemicals [1]. The compound demonstrates very limited biodegradation under aerobic conditions, with studies indicating that pentachloroaniline has not been found to undergo biodegradation in soil under aerobic conditions [5]. This extreme persistence is attributed to several factors including the highly chlorinated aromatic structure and the electron-withdrawing effects of the chlorine atoms, which inhibit enzymatic attack by soil microorganisms.

Soil Half-life Data:

- Aerobic conditions: Greater than 1 year with minimal degradation observed [1]

- Anaerobic conditions: More persistent than aerobic, with limited transformation [6]

- Field persistence: Residues can be found in rotational crops several years after the last application of the parent compound [1]

The persistence in soil is influenced by several environmental factors including soil organic matter content, pH, temperature, and microbial activity. Sorption to soil organic matter plays a crucial role in determining bioavailability and subsequent degradation rates. The high log Kow value of 4.82 indicates strong partitioning to organic matter phases [7], resulting in reduced bioavailability for microbial degradation processes.

Temperature effects follow typical Arrhenius relationships, with degradation rates potentially doubling for every 10°C increase in temperature. However, even under favorable temperature conditions, degradation rates remain exceptionally slow. Soil pH can influence both the chemical speciation of pentachloroaniline and the activity of degrading microorganisms, though the compound maintains stability across a wide pH range.

Aquatic System Behavior

In aquatic environments, pentachloroaniline demonstrates complex fate and transport behavior governed by multiple competing processes. The compound's low water solubility of 0.03 mg/L at 25°C [7] results in strong partitioning to sediments, suspended solids, and biota. Studies in small experimental ponds showed that pentachloroaniline-related compounds resulted in relatively high initial concentrations in biota and a slow buildup and subsequent decline of concentrations in sediment [8].

Aquatic Fate Processes:

- Sorption: Strong partitioning to sediments and suspended solids due to high lipophilicity

- Bioconcentration: Bioconcentration factors ranging from 200-1200 in fish tissues [1]

- Volatilization: Limited due to low Henry's Law constant (6.61 × 10⁻⁴) [7]

- Hydrolysis: Negligible under environmental pH conditions

- Photolysis: May occur in surface waters under direct sunlight exposure

The Henry's Law constant indicates that volatilization from water surfaces is not a significant removal mechanism compared to sorption and bioaccumulation processes. However, sorption of pentachloroaniline to organic particulate matter in water decreases the significance of volatilization even further [9]. Long-term monitoring studies have shown that residues could be detected in sediment layers (0-20 cm) even 3 years after application, with concentrations of approximately 0.1 mg/kg [8].

Atmospheric Transport Patterns

Pentachloroaniline exhibits moderate potential for long-range atmospheric transport, primarily influenced by its molecular weight and volatility characteristics. While the compound has limited volatility due to its molecular structure, both pentachloronitrobenzene and pentachloroaniline show potential for long-range atmospheric transport [1]. Field data demonstrate that significant quantities can volatilize from application sites and undergo atmospheric transport to remote locations.

Atmospheric Transport Characteristics:

- Vapor pressure: Low, limiting direct volatilization

- Particle association: Strong tendency to associate with atmospheric particles

- Transport distance: Moderate, detected at sites distant from application areas

- Deposition mechanisms: Both wet and dry deposition contribute to removal

The compound has been detected at monitoring sites in Canada distant from areas where the parent compound could have been applied [1], indicating successful long-range transport. The atmospheric lifetime is influenced by photochemical degradation processes and particle scavenging. The relatively high molecular weight (265.35 g/mol) [10] suggests that atmospheric transport occurs primarily in the particle phase rather than as a gas.

Seasonal variations in atmospheric concentrations have been observed, with higher concentrations typically measured during warmer months when volatilization rates increase. However, the Environmental Protection Agency's environmental exposure models do not account for long-range transport and may therefore underestimate exposure risks [1].

Bioaccumulation Pathways

Plant Uptake and Translocation

Pentachloroaniline demonstrates limited but measurable uptake by plants, with translocation patterns influenced by the compound's physicochemical properties. The high lipophilicity (log Kow = 4.82) [7] facilitates uptake through root systems, though the extent varies significantly among plant species and environmental conditions.

Plant Uptake Mechanisms:

- Root uptake: Primary route through passive diffusion and limited active transport

- Foliar uptake: Minimal due to low volatility and atmospheric concentrations

- Translocation: Limited movement from roots to shoots due to high lipophilicity

- Bioconcentration factors: Generally less than 0.01 for most crop species [11]

Studies with various crop plants including tall fescue, lettuce, carrot, and chile pepper showed minimal intact compound detection in plant tissues [11]. The limited uptake is attributed to rapid degradation in soil, which reduces bioavailability to plants. However, when uptake does occur, the compound tends to accumulate primarily in root tissues rather than translocating to aerial portions of plants.

Plant species differences in uptake have been documented, with some showing greater accumulation capacity than others. Factors influencing uptake include root lipid content, plant metabolic activity, and the presence of organic matter in the rhizosphere. Bioconcentration factors based on intact pentachloroaniline were consistently less than 0.01 for all crops tested, suggesting limited potential for food chain contamination through direct plant uptake [11].

Food Web Biomagnification

Pentachloroaniline exhibits significant bioaccumulation potential in aquatic food webs, with evidence of biomagnification through trophic levels. The compound's high lipophilicity and resistance to metabolic degradation contribute to its accumulation in fatty tissues of organisms.

Biomagnification Characteristics:

- Trophic magnification factors: Greater than 1.0 for most food web relationships

- Tissue distribution: Preferential accumulation in lipid-rich tissues

- Metabolic resistance: Limited biotransformation in most organisms

- Elimination rates: Slow, leading to progressive accumulation

Bioconcentration data show factors up to 1100 in whole fish and 3100 in algae [1], indicating substantial potential for aquatic bioaccumulation. Modeling suggests that the aquatic food chain is a likely mechanism for bioaccumulation, with the compound exceeding national thresholds for identifying chemicals with bioaccumulative potential [1].

The extent to which pentachloroaniline and its related compounds may bioaccumulate in humans at the top of the food chain represents a source of uncertainty and concern in human health risk assessment [1]. Studies have shown that biomagnification can occur across multiple trophic levels, with predatory fish and marine mammals potentially accumulating the highest concentrations.

Food Web Transfer Patterns:

- Primary producers: Initial uptake from water and sediment

- Primary consumers: Accumulation through direct exposure and dietary intake

- Secondary consumers: Biomagnification through dietary transfer

- Top predators: Highest concentrations due to cumulative trophic transfer

Long-Range Transport Phenomena

Pentachloroaniline demonstrates significant potential for long-range environmental transport through multiple pathways, contributing to its detection in remote regions far from application sites. The combined effects of atmospheric transport, oceanic currents, and biological vectors facilitate global distribution patterns.

Transport Mechanisms:

- Atmospheric transport: Primary pathway for initial long-range distribution

- Ocean currents: Secondary transport mechanism in marine environments

- Biological transport: Migratory organisms as vectors

- Riverine transport: Regional-scale aquatic transport

Field monitoring data provide evidence of long-range transport, with pentachloroaniline-related compounds detected at sites in Canada distant from potential source regions [1]. The compound's moderately volatile nature allows for atmospheric transport, while its persistence ensures survival during extended transport periods.

Environmental Loading Effects:

The combined effect of persistence, bioaccumulative potential, and transport capacity results in significant "environmental loading" - the amount of pesticide and its metabolites entering and remaining in the environment [1]. This loading varies with different use sites and is influenced by:

- Usage patterns: Pounds applied annually and application methods

- Application rates: Concentration and frequency of applications

- Volatilization potential: Foliar applications may result in greater atmospheric release

- Environmental persistence: Extended residence time in environmental media

Global Distribution Patterns:

Long-range transport contributes to the global distribution of pentachloroaniline, with detection reported in Arctic regions and other remote locations. The compound follows typical persistent organic pollutant behavior, with transport from temperate source regions to polar sinks through atmospheric and oceanic pathways. Climate change impacts may alter transport patterns by affecting atmospheric circulation, temperature gradients, and precipitation patterns that govern long-range transport processes.

Color/Form

XLogP3

LogP

log Kow= 5.08

Melting Point

235 °C

UNII

GHS Hazard Statements

H301 (91.3%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (91.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (84.78%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (89.13%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (93.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (93.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard